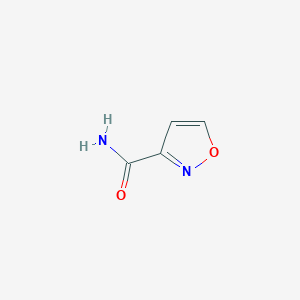

Isoxazole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c5-4(7)3-1-2-8-6-3/h1-2H,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYNGTHMKCTTQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624048 | |

| Record name | 1,2-Oxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29065-91-6 | |

| Record name | 1,2-Oxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Isoxazole 3 Carboxamide and Its Derivatives

Classical Synthetic Routes to the Isoxazole-3-carboxamide Core

Traditional methods for assembling the isoxazole-3-carboxamide framework have long relied on fundamental organic reactions, including cycloadditions and condensations, which remain highly relevant in modern synthesis.

The [3+2] cycloaddition, specifically the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, is one of the most prevalent and versatile strategies for constructing the isoxazole (B147169) ring. rsc.orgigi-global.com This reaction forms the core of many synthetic pathways leading to isoxazole-3-carboxamides. nih.govnih.gov The process involves the in-situ generation of a nitrile oxide from precursors like hydroximoyl chlorides or aldoximes, which then reacts with a suitable alkyne (a dipolarophile) to yield the 3,5-disubstituted isoxazole ring. rsc.orgnih.gov

An efficient approach has been developed for the parallel solid-phase synthesis of isoxazole derivatives, where nitrile oxides react with resin-bound alkynes. nih.govnih.gov This method allows for diversity-oriented synthesis, which is valuable in creating libraries of compounds for drug discovery. nih.gov The reaction can be performed under various conditions, including thermal activation or with catalytic assistance. mdpi.com For example, dielectric heating has been used to facilitate the cycloaddition between in-situ generated nitrile oxides and alkynones. nih.gov

| Dipole Precursor | Dipolarophile | Key Conditions | Outcome | Reference |

|---|---|---|---|---|

| Hydroximoyl chlorides | Resin-bound alkynes | Solid-phase synthesis, parallel synthesis | Diversity-oriented library of disubstituted isoxazoles | nih.govnih.gov |

| Aldoximes | Alkynes | Oxidizing agent (e.g., sodium hypochlorite), triethylamine | In-situ nitrile oxide generation for cycloaddition | rsc.org |

| Primary activated nitro compounds | Alkynes | Base catalysis (e.g., 1,4-diazabicyclo[2.2.2]octane) in chloroform (B151607) | Formation of isoxazoles | nih.gov |

| Ethyl-2-chloro-2-(hydroxyimino)acetate | Substituted alkynes | Microwave irradiation | Quantitative yields of ester-functionalized isoxazoles | rsc.org |

Condensation reactions provide an alternative and powerful route to the isoxazole core. A common method involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydroxylamine (B1172632) derivative. nanobioletters.com For instance, acetophenone (B1666503) derivatives can be treated with dimethyl oxalate (B1200264) to form 1,3-diketone intermediates, which are then cyclized with hydroxylamine hydrochloride to yield isoxazole carboxylic acids. nih.gov The resulting acid is then coupled with an appropriate amine to furnish the final isoxazole-3-carboxamide. nih.gov

The reaction conditions, particularly pH, can influence the regioselectivity of the cyclization. When aryl 1,3-diketoesters react with hydroxylamine hydrochloride, acidic conditions predominantly yield 3,5-isoxazole esters, whereas neutral or basic conditions can lead to other isomers. nih.gov Other variations include the condensation of nitroalkanes with 3-oxetanone (B52913) to produce 3-substituted isoxazoles-4-carbaldehyde. nih.gov

| Starting Materials | Reagents | Intermediate | Product | Reference |

|---|---|---|---|---|

| Acetophenone derivatives, Dimethyl oxalate | Sodium methoxide, then Hydroxylamine hydrochloride | 1,3-Diketones | Isoxazole carboxylic acids | nih.gov |

| Aryl 1,3-diketoesters | Hydroxylamine hydrochloride | - | 3,5-Isoxazole esters (under acidic pH) | nih.gov |

| Ketene (B1206846) dithioacetals | Hydroxylamine hydrochloride, Potassium hydroxide | - | Isoxazole carboxamide derivatives | scholarsresearchlibrary.com |

| 2-[(Substituted phenyl)hydrazono]malononitrile, 3-[(Substituted phenyl)azo]-2,4-Pentanedione | Hydroxylamine hydrochloride, Sodium acetate | - | Isoxazole derivatives | researchgate.net |

Hydroxylamine and its derivatives are central reagents in many isoxazole syntheses, acting as the source of the crucial N-O bond in the heterocycle. nanobioletters.com These approaches often involve the cyclization of a precursor that already contains the full carbon backbone of the final ring. For example, β-ketonitriles can be treated with hydroxylamine in aqueous ethanol (B145695) to directly form 3-aminoisoxazoles. nih.gov Similarly, α-cyanoketones react with hydroxylamine hydrochloride in refluxing alcohol to give 5-aminoisoxazoles. nih.gov

A one-pot synthesis of 3,5-disubstituted isoxazoles has been developed from propargylic alcohols. researchgate.net This strategy involves the N-propargylation of a protected hydroxylamine, followed by a fluoride-mediated detosylative 5-endo-dig cyclization to close the isoxazole ring. researchgate.net Another approach involves reacting diaroylhydrazones with hydroxylamine hydrochloride in refluxing ethanol, which proceeds through an oxime intermediate followed by intramolecular cyclization to yield the isoxazole. rsc.orgnanobioletters.com

| Substrate | Hydroxylamine Source | Key Step | Product Type | Reference |

|---|---|---|---|---|

| β-Ketonitriles | Hydroxylamine | Condensation/Cyclization | 3-Aminoisoxazoles | nih.gov |

| Propargylic alcohols | N-protected hydroxylamines | N-propargylation followed by 5-endo-dig cyclization | 3,5-Disubstituted isoxazoles | researchgate.net |

| Diaroylhydrazones | Hydroxylamine hydrochloride | Oxime formation and intramolecular cyclization | Substituted isoxazoles | rsc.org |

| 1,3-Diketones | Hydroxylamine hydrochloride | Condensation/Cyclization | 1,2-Isoxazoles | nanobioletters.com |

Modern and Sustainable Synthetic Approaches

Recent advancements in organic synthesis have introduced more sophisticated and environmentally conscious methods for preparing isoxazole-3-carboxamides, focusing on catalytic efficiency and green chemistry principles.

Transition-metal catalysis offers powerful tools for both the formation and subsequent functionalization of the isoxazole ring, often under mild conditions that would destroy the ring using classical methods. researchgate.netsioc-journal.cn For example, copper(I) and silver(I) salts have been shown to effectively catalyze the [3+2] cycloaddition between terminal alkynes and nitrile oxides. mdpi.comorganic-chemistry.org Interestingly, metal selection can provide control over reaction outcomes; Cu(II) catalysis can favor a [3+2] cycloaddition of enaminones and diazo compounds to give 3,4-disubstituted isoxazoles, while Ag(I) catalysis with the same substrates can lead to isomeric isoxazoles via a [2+1] cycloaddition pathway. researchgate.net

Beyond ring formation, transition metals, particularly palladium, are used for C-H bond functionalization, allowing for direct modification of the isoxazole core or its substituents. nih.gov In one notable example, an isoxazole-carboxamide group itself was used as a directing group to facilitate a palladium-catalyzed γ-C(sp3)–H bond activation, enabling the arylation of α-aminobutanoic acid derivatives. nih.gov

| Metal Catalyst | Reaction Type | Substrates | Significance | Reference |

|---|---|---|---|---|

| CuI or Ag₂CO₃ | [3+2] Cycloaddition | Propargylic alkyne, Arylnitrile oxides | Efficient synthesis of 3,5-disubstituted isoxazoles | mdpi.com |

| Cu(II) vs. Ag(I) | [3+2] vs. [2+1] Cycloaddition | Enaminones, α-diazo esters, t-butyl nitrite | Metal-controlled selectivity for isomeric isoxazoles | researchgate.net |

| Palladium(II) | C(sp3)–H Arylation | α-Aminobutanoic acid derivatives with isoxazole-carboxamide directing group | Direct functionalization of aliphatic side chains | nih.gov |

| Rhodium(II) | [3+2] Cyclization | Oximes, α-diazo-carbonyl compounds | Catalytic N-O bond cleavage to form oxazoles | mdpi.com |

| Iron | Cross-coupling and Cyclization | Two different alkynes | Chemoselective synthesis of trisubstituted isoxazoles | organic-chemistry.org |

The principles of green chemistry, which aim to reduce waste, avoid hazardous substances, and improve energy efficiency, are increasingly being applied to isoxazole synthesis. researchgate.net A key strategy is the use of microwave irradiation, which can dramatically shorten reaction times and improve yields compared to conventional heating. scholarsresearchlibrary.comresearchgate.net For example, the condensation of ketene dithioacetals with hydroxylamine hydrochloride under microwave irradiation provides a single-step synthesis of isoxazole carboxamide derivatives in excellent yield. scholarsresearchlibrary.com

Another green approach involves replacing toxic organic solvents with water. igi-global.com The use of water as a solvent, sometimes in combination with ultrasonication, has been reported for the synthesis of isoxazole derivatives. rsc.org Metal-free synthetic routes are also a major focus of green chemistry to avoid the cost, toxicity, and waste associated with metal catalysts. rsc.org An impressive chemoselective pathway has been developed for synthesizing 1,2,3-triazole-isoxazole hybrids using a completely metal-free approach that adheres to the principles of atom economy. rsc.org

| Green Principle | Methodology | Conventional Counterpart | Advantages | Reference |

|---|---|---|---|---|

| Energy Efficiency | Microwave-assisted synthesis | Conventional reflux heating (6-8 hours) | Reduced reaction time (6-10 minutes), improved yields (67-82% vs 58-69%) | researchgate.net |

| Safer Solvents | Aqua-mediated reaction | Reactions in chloroform or other organic solvents | Environmentally benign, reduced toxicity | rsc.orgigi-global.com |

| Alternative Energy | Ultrasonication | Mechanical stirring/heating | Enhanced reaction rates, one-pot cascade reactions | rsc.org |

| Pollution Prevention | Metal-free catalysis | Transition-metal catalysis (Cu, Pd, Ru) | Avoids toxic/costly metals, simplifies purification, reduces waste | rsc.org |

Regioselective Synthesis of Substituted Isoxazole-3-carboxamides

The controlled, regioselective synthesis of substituted isoxazoles is fundamental to accessing specific isomers, such as the desired isoxazole-3-carboxamides. The primary and most versatile method for constructing the isoxazole ring is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition. rsc.org This reaction typically involves a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). rsc.orgkuey.net

The regioselectivity of the cycloaddition—determining whether a 3,5-disubstituted or a 3,4-disubstituted isoxazole is formed—is a critical aspect. The reaction of in situ generated nitrile oxides with terminal alkynes generally leads to the formation of 3,5-disubstituted isoxazoles with a high degree of regioselectivity. nih.govmdpi.com For instance, an efficient solid-phase methodology has been developed for the parallel synthesis of disubstituted isoxazoles via the 1,3-dipolar cycloaddition of nitrile oxides with resin-bound alkynes. nih.govnih.gov This approach allows for the creation of diverse isoxazole libraries. nih.gov

Another established route to the isoxazole core involves the condensation reaction between a β-dicarbonyl compound, such as a β-keto ester, and hydroxylamine. vulcanchem.comijarsct.co.inacs.org This method can, however, sometimes lead to the formation of isomeric byproducts like 5-isoxazolones, requiring careful control of reaction conditions to ensure the regioselective formation of the desired 3-substituted isoxazole. acs.org For example, the cyclocondensation of β-keto esters with hydroxylamine is a key first step in a multi-step strategy to synthesize compounds like N-(2-iodophenyl)-5-methylisoxazole-3-carboxamide. vulcanchem.com

One-pot, three-component reactions have also been developed as an environmentally benign process for the regioselective synthesis of 3,5-disubstituted isoxazoles from aldehydes, alkynes, and hydroxylamine, sometimes using deep eutectic solvents. nih.gov Similarly, a regioselective synthesis of 3,5-disubstituted isoxazoles has been reported using propargyl alcohols, N-iodosuccinimide (NIS), and N-tert-butyl hydroxylamine hydrochloride. researchgate.net This one-pot method is valuable for the efficient construction of the isoxazole framework. researchgate.net

Functionalization and Derivatization Strategies

Once the isoxazole-3-carboxylic acid core is synthesized, further modifications are often required. These derivatizations include the conversion of the carboxylic acid to amides and esters and the introduction of various functional groups at the C-3, C-4, and C-5 positions of the isoxazole ring.

Amidation and Esterification of Isoxazole-3-carboxylic Acids

The conversion of the carboxylic acid group at the C-3 position into an amide or ester is a common and crucial derivatization step.

Amidation is the reaction that forms the target isoxazole-3-carboxamide structure. This transformation is typically achieved by coupling the isoxazole-3-carboxylic acid with a primary or secondary amine. kuey.net Standard peptide coupling reagents are frequently employed to facilitate this reaction, such as using carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). vulcanchem.com An alternative method involves converting the carboxylic acid to a more reactive acid chloride, for example by using phosphorus pentachloride, which can then react with an amine to form the amide bond. google.com Woodward's reagent K, N-ethyl-3-phenylisoxazolium-3'-sulfonate, is another chemical tool that activates carboxylates to form amide bonds with amines. nih.gov

Esterification of isoxazole-3-carboxylic acids is generally accomplished by reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), often under reflux conditions. vulcanchem.com For example, the free acid can be refluxed with methanol (B129727) and a catalytic amount of H₂SO₄ to produce the corresponding methyl ester in high yields. vulcanchem.com

The choice between amidation and esterification can be critical. In one study, an ester derivative was found to be highly labile and was rapidly cleaved to the inactive carboxylic acid, whereas replacing the ester with a more stable substituted arylamide led to more robust hit compounds. nih.gov

Introduction of Diverse Substituents on the Isoxazole Ring System (C-3, C-4, C-5 positions)

Direct functionalization of the carbon atoms of the isoxazole ring is a key strategy for exploring the structure-activity relationships of these compounds. nih.gov However, these modifications can be challenging because the isoxazole ring is susceptible to opening under strongly basic conditions. nih.govnanobioletters.com

C-3 Position: The C-3 position is typically substituted during the initial ring formation, often starting from a β-keto ester or a terminal alkyne which dictates the substituent. Further modification at C-3 can be achieved through advanced synthetic routes. For example, an N-methylisoxazole-3-carboxamide can be converted into a variety of 3-functionalized isoxazole derivatives. beilstein-journals.org By activating the amide with a tosyl group, it can undergo nucleophilic substitution with hydroxides, alkoxides, amines, or Grignard reagents to yield carboxylic acids, esters, other amides, or ketones, respectively, at the C-3 position. beilstein-journals.org

C-4 Position: The C-4 position is often functionalized through electrophilic substitution reactions. Halogenation is a common strategy; 3,5-disubstituted isoxazoles can be halogenated at the C-4 position using N-halosuccinimides (NBS, NCS, or NIS). researchgate.net The resulting 4-haloisoxazoles can then undergo further reactions, such as transition metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), to introduce a wide range of substituents. researchgate.net Direct fluorination at the C-4 position of 3,5-disubstituted isoxazoles has also been achieved using electrophilic fluorinating agents like Selectfluor™. rsc.orgacademie-sciences.fr

C-5 Position: Introducing substituents at the C-5 position can be accomplished through several methods. The choice of alkyne in a 1,3-dipolar cycloaddition reaction directly determines the C-5 substituent. nih.gov For post-synthesis modification, direct C-H arylation at the C-5 position of 3,4-disubstituted isoxazoles has been achieved using palladium catalysis with aryl iodides. rsc.org Additionally, electrophilic aromatic substitution (SEAr) type reactions have been reported for introducing aryl groups at the C-5 position of certain isoxazoline (B3343090) precursors, which can then be converted to isoxazoles. rsc.orgrsc.org This method involves the generation of a carbocation intermediate that reacts with electron-rich aromatic compounds. rsc.orgrsc.org

Pharmacological and Biological Activities of Isoxazole 3 Carboxamide Derivatives

Antimicrobial Research Applications

Isoxazole-3-carboxamide derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of antimicrobial activities. Researchers have extensively investigated their potential against various pathogens, including bacteria, fungi, viruses, and mycobacteria.

Antibacterial Potency and Spectrum of Activity

The antibacterial potential of isoxazole-3-carboxamide derivatives has been a primary focus of numerous studies. These compounds have shown activity against both Gram-positive and Gram-negative bacteria. For instance, a series of 5-methylisoxazole-3-carboxamide (B1215236) derivatives were synthesized and evaluated for their in vitro antibacterial activity against Bacillus subtilis and Escherichia coli. benthamdirect.comingentaconnect.com Among the tested compounds, some showed significant antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 6.25 µM. benthamdirect.comingentaconnect.com

Further research into isoxazole (B147169) carboxamide derivatives revealed that those containing electron-withdrawing groups, such as halogens, exhibited maximum antibacterial activity. scholarsresearchlibrary.com In another study, isoxazole-carboxamide derivatives were evaluated for their antibacterial activities, with compounds A8 and A9 showing significant effects against Pseudomonas aeruginosa and Klebsiella pneumoniae at a MIC of 2.00 mg/ml. nih.gov The antibacterial activities of newly synthesized 3,5-diarylisoxazoles were screened against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae, with some compounds exhibiting promising results. arcjournals.org

Table 1: Antibacterial Activity of Selected Isoxazole-3-carboxamide Derivatives

| Compound/Series | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 5-methylisoxazole-3-carboxamides | Bacillus subtilis, Escherichia coli | Compounds 9, 13, 19, and 20 showed significant activity with a MIC of 6.25 µM. | benthamdirect.comingentaconnect.com |

| Isoxazole carboxamide derivatives with electron-withdrawing groups | Various bacteria | Halogenated derivatives showed maximum activity. | scholarsresearchlibrary.com |

| Isoxazole-carboxamide derivatives A8 and A9 | Pseudomonas aeruginosa, Klebsiella pneumoniae | Exhibited antibacterial activity at a MIC of 2.00 mg/ml. | nih.gov |

| 3,5-diarylisoxazoles | E. coli, S. aureus, P. aeruginosa, K. pneumoniae | Some derivatives showed promising antibacterial activity. | arcjournals.org |

Antifungal Efficacy

In addition to their antibacterial properties, isoxazole-3-carboxamide derivatives have demonstrated notable antifungal efficacy. A study on novel isoxazole-based derivatives identified two compounds, PUB14 and PUB17, that displayed selective antifungal activity against Candida albicans without affecting beneficial microbiota like Lactobacillus sp. researchgate.net These compounds were also found to be effective in eradicating biofilms formed by Candida. researchgate.net

Research on pyrazole (B372694) carboxamide and isoxazolol pyrazole carboxylate derivatives revealed that some compounds exhibited notable antifungal activity against phytopathogenic fungi such as Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.govnih.govresearchgate.net Specifically, the isoxazole pyrazole carboxylate 7ai showed significant activity against R. solani with an EC50 value of 0.37 μg/mL. nih.govnih.govresearchgate.net Furthermore, certain isoxazole carboxamide derivatives have shown moderate antifungal activity, with compounds ISD-2, ISD-3, ISD-9, and ISD-10 being more potent against Aspergillus niger when compared to the standard drug Griseofulvin. scholarsresearchlibrary.com

Table 2: Antifungal Activity of Selected Isoxazole-3-carboxamide Derivatives

| Compound/Series | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| PUB14 and PUB17 | Candida albicans | Displayed selective antifungal activity and biofilm eradication. | researchgate.net |

| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | Showed significant activity with an EC50 of 0.37 μg/mL. | nih.govnih.govresearchgate.net |

| ISD-2, ISD-3, ISD-9, and ISD-10 | Aspergillus niger | More potent than the standard drug Griseofulvin. | scholarsresearchlibrary.com |

| Compound 2c | Candida albicans | Showed antifungal activity with a MIC value of 2.0 mg/ml. | benthamdirect.com |

Antiviral Investigations

The antiviral potential of isoxazole-3-carboxamide derivatives is an active area of research. researchgate.net A series of novel isoxazole-amide derivatives containing an acylhydrazone moiety were synthesized and evaluated for their antiviral activities against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.gov Some of these compounds exhibited better in vivo antiviral activities against TMV and CMV than the commercial agent Ningnanmycin. nih.gov Compound 7t, in particular, demonstrated superior curative, protection, and inactivation activities against both viruses. nih.gov

In the context of human viruses, an isoxazole-3-carboxamide analog of pleconaril, 11526092, has shown potent antiviral activity in vitro and retains activity against pleconaril-resistant viruses. ovid.com This suggests that resistance to this compound may be less of an issue compared to pleconaril. ovid.com

Table 3: Antiviral Activity of Selected Isoxazole-3-carboxamide Derivatives

| Compound/Series | Target Virus(es) | Key Findings | Reference(s) |

|---|---|---|---|

| Isoxazole-amide derivatives with acylhydrazone moiety (e.g., 7t) | Tobacco Mosaic Virus (TMV), Cucumber Mosaic Virus (CMV) | Exhibited better in vivo antiviral activities than Ningnanmycin. | nih.gov |

| 11526092 (Pleconaril analog) | Enterovirus-D68, Coxsackie B5, pleconaril-resistant viruses | Showed potent in vitro antiviral activity and activity against resistant strains. | ovid.com |

Antitubercular and Anthelmintic Properties

Isoxazole-3-carboxamide derivatives have also been investigated for their efficacy against Mycobacterium tuberculosis and various helminths. A series of substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides demonstrated growth inhibitory activity against Mycobacterium tuberculosis strains. nih.gov Further medicinal chemistry campaigns led to the design of improved compounds like 42g and 42l, which escape metabolic degradation while maintaining good antitubercular activity against both drug-susceptible and drug-resistant strains. nih.gov

Another study focused on 5-methylisoxazole-3-carboxamide derivatives, where compounds 10 and 14 showed significant antitubercular activity with a MIC of 3.125 µM against Mycobacterium tuberculosis H37Rv. benthamdirect.comingentaconnect.com Additionally, a series of 5-tert-butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide derivatives were identified as novel potent inhibitors of Mycobacterium tuberculosis pantothenate synthetase. nih.gov

In the realm of anthelmintic properties, 3-substituted 5-methylthio-isoxazoles were synthesized and tested. nih.gov Several compounds showed in vitro activity against both A. ceylanicum and N. dubius. nih.gov Notably, twelve compounds demonstrated in vivo activity against N. dubius, a parasite of veterinary importance. nih.gov

Table 4: Antitubercular and Anthelmintic Activity of Selected Isoxazole-3-carboxamide Derivatives

| Compound/Series | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides (42g, 42l) | Mycobacterium tuberculosis | Good activity against drug-susceptible and resistant strains; escaped metabolic degradation. | nih.gov |

| 5-methylisoxazole-3-carboxamides (10, 14) | Mycobacterium tuberculosis H37Rv | Significant activity with a MIC of 3.125 µM. | benthamdirect.comingentaconnect.com |

| 5-tert-butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamides | Mycobacterium tuberculosis pantothenate synthetase | Potent inhibitors of a key enzyme. | nih.gov |

| 3-substituted 5-methylthio-isoxazoles | A. ceylanicum, N. dubius | Several compounds showed in vitro and in vivo anthelmintic activity. | nih.gov |

Anti-inflammatory and Immunomodulatory Research

The therapeutic potential of isoxazole-3-carboxamide derivatives extends to the modulation of inflammatory and immune responses. These compounds have been investigated for their ability to inhibit key enzymes and pathways involved in inflammation.

Inhibition of Inflammatory Pathways (e.g., COX, FLAP)

Several studies have highlighted the anti-inflammatory properties of isoxazole-3-carboxamide derivatives through the inhibition of cyclooxygenase (COX) enzymes. In one study, seventeen isoxazole-containing compounds were evaluated as COX-1 and COX-2 inhibitors. nih.govnih.govresearchgate.net All evaluated derivatives showed moderate to potent activities, with compound A13 being the most potent against both COX-1 and COX-2, having IC50 values of 64 and 13 nM, respectively. nih.govnih.govresearchgate.net

Another investigation into chloro-fluorophenyl-isoxazole carboxamide derivatives revealed that compound 2b was the most potent inhibitor of the COX-1 enzyme with an IC50 value of 0.391 μg/ml. benthamdirect.com Compound 2a from the same series exhibited a good selectivity ratio of 1.44 for COX-2 over COX-1. benthamdirect.com Furthermore, research on 3-substituted-isoxazole-4-carboxamide derivatives showed that compounds A3 and B2, which demonstrated analgesic effects, were docked against non-opioid receptors COX-1 and COX-2, indicating a non-opioid mechanism for their anti-inflammatory action. researchgate.net

Table 5: Anti-inflammatory Activity of Selected Isoxazole-3-carboxamide Derivatives

| Compound/Series | Target Pathway/Enzyme | Key Findings | Reference(s) |

|---|---|---|---|

| Isoxazole-containing compounds (e.g., A13) | COX-1, COX-2 | A13 was the most potent inhibitor with IC50 values of 64 nM (COX-1) and 13 nM (COX-2). | nih.govnih.govresearchgate.net |

| Chloro-fluorophenyl-isoxazole carboxamides (2a, 2b) | COX-1, COX-2 | 2b was a potent COX-1 inhibitor (IC50 = 0.391 μg/ml); 2a showed good COX-2 selectivity. | benthamdirect.com |

| 3-substituted-isoxazole-4-carboxamides (A3, B2) | COX-1, COX-2 | Docking studies suggested a non-opioid, COX-inhibitory mechanism for their analgesic effects. | researchgate.net |

| p-etoxyphenylamid and p-chlorophenylamid of 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acid | Inflammatory pathways | Demonstrated strong anti-inflammatory activity. | nih.gov |

Modulation of Cytokine Production (e.g., TNF-α, IL-1β)

Isoxazole-3-carboxamide derivatives have been shown to modulate the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). The compound VGX-1027 has been observed to reduce the production of both TNF-α and IL-1β. nih.gov Similarly, the active metabolite of leflunomide, A771726, an isoxazole derivative, suppresses the production of TNF-α and IL-1. nih.gov

Specific derivatives have demonstrated targeted inhibitory effects on TNF-α. For instance, the compound MO5, chemically identified as 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide, was found to inhibit lipopolysaccharide (LPS)-induced TNF-α production in human whole blood cultures. nih.govmdpi.com Another derivative, 5-amino-N′-[2-(2,4-dihydroxyphenyl)ethylidene]-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3), also demonstrated the ability to lower LPS-induced TNF-α production. nih.govresearchgate.net These findings highlight the potential of isoxazole-3-carboxamide derivatives as modulators of inflammatory responses through the downregulation of key cytokines.

Immunosuppressive Effects

Several isoxazole-3-carboxamide derivatives exhibit significant immunosuppressive properties. The compound MM3, for example, is believed to exert its immunosuppressive action through a proapoptotic mechanism, as evidenced by its ability to increase the expression of caspases and Fas in Jurkat cells. nih.govresearchgate.net The derivative MO5 has been shown to inhibit the humoral immune response in in vitro studies. nih.govmdpi.com

Broader studies on related isoxazole structures further support their immunosuppressive potential. An isoxazole[5,4-e]triazepine derivative, known as RM33, has demonstrated potent immunosuppressive activities in mouse models by effectively suppressing both humoral and cellular immune responses. nih.gov Furthermore, research on 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides and thiosemicarbazides has revealed their capacity to significantly suppress the in vivo humoral immune response in mice. nih.gov In general, a majority of the studied isoxazole derivatives have displayed some level of immunosuppressive and anti-inflammatory activities. nih.gov

Anticancer and Cytotoxic Activity Studies

The anticancer potential of isoxazole-3-carboxamide derivatives has been extensively investigated, revealing their ability to inhibit cancer cell growth, induce programmed cell death, and target specific oncogenic pathways.

Antiproliferative Effects on various Cancer Cell Lines

Isoxazole-3-carboxamide derivatives have demonstrated broad-spectrum antiproliferative activity against a variety of cancer cell lines. The carboxamide derivative designated as 3c has shown potent growth inhibitory activity against leukemia (HL-60(TB), K-562, and MOLT-4), colon cancer (KM12), and melanoma (LOX IMVI) cell lines. nih.gov In studies targeting hepatocellular carcinoma, compounds 8 , 10a , and 10c exhibited superior activity against the HepG2 cell line. nih.gov

A novel series of isoxazole-carboxamide derivatives was synthesized and evaluated for their anticancer properties. nih.gov Among these, compounds 2d and 2e were identified as the most active against Hep3B liver cancer cells, with 2d also showing the highest activity against HeLa cervical cancer cells. nih.gov Another synthesized compound, MYM4 , displayed significant antiproliferative effects against CaCo-2 colon cancer, Hep3B, and HeLa cell lines. iese.edu The well-known isoxazole-containing drug, Acivicin, is also recognized for its anticancer activity. nih.gov Furthermore, the immunosuppressive drug Leflunomide, which features an isoxazole core, has been shown to possess antiproliferative activity against bladder cancer cell lines. nih.gov

| Compound | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 3c | Leukemia (HL-60(TB), K-562, MOLT-4), Colon (KM12), Melanoma (LOX IMVI) | Potent growth inhibition | nih.gov |

| 8, 10a, 10c | Hepatocellular Carcinoma (HepG2) | Superior antiproliferative activity | nih.gov |

| 2d, 2e | Liver (Hep3B) | Most active compounds in the series | nih.gov |

| 2d | Cervical (HeLa) | Highest activity in the series | nih.gov |

| MYM4 | Colon (CaCo-2), Liver (Hep3B), Cervical (HeLa) | Significant antiproliferative effects | iese.edu |

| Leflunomide | Bladder cancer cell lines | Antiproliferative activity | nih.gov |

Induction of Apoptosis and Cell Cycle Modulation

In addition to inhibiting cell proliferation, isoxazole-3-carboxamide derivatives can induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. The compound MYM4 has been shown to induce apoptosis. iese.edu Similarly, derivatives 2d and 2e were found to shift Hep3B liver cancer cells towards apoptosis and induce a delay in the G2/M phase of the cell cycle. nih.gov

The isoxazole derivative 20c was observed to induce G2/M cell cycle arrest and apoptosis in Colo205 colon cancer cells. semanticscholar.org The immunosuppressive drug Leflunomide has been reported to induce cell cycle arrest at the S phase in bladder cancer cells. nih.gov Furthermore, the compound MM3 was found to increase the expression of caspases and Fas in Jurkat cells, which is indicative of a proapoptotic mechanism of action. nih.govresearchgate.net

| Compound | Cancer Cell Line(s) | Mechanism | Reference |

|---|---|---|---|

| MYM4 | Not specified | Induction of apoptosis | iese.edu |

| 2d, 2e | Liver (Hep3B) | Shift towards apoptosis, G2/M phase delay | nih.gov |

| 20c | Colon (Colo205) | G2/M cell cycle arrest, induction of apoptosis | semanticscholar.org |

| Leflunomide | Bladder cancer cell lines | S phase cell cycle arrest | nih.gov |

| MM3 | Jurkat | Increased expression of caspases and Fas | nih.govresearchgate.net |

Inhibition of Specific Oncogenic Targets (e.g., VEGFR2, HDAC)

The anticancer effects of isoxazole-3-carboxamide derivatives can be attributed, in some cases, to the inhibition of specific molecular targets that are crucial for cancer cell survival and proliferation. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. Compounds 8 and 10a have been identified as potent inhibitors of VEGFR2. nih.gov

Another important class of oncogenic targets is Histone Deacetylases (HDACs). A series of 3-hydroxy-isoxazole derivatives have been developed as inhibitors of HDAC6. nih.govnih.govresearchgate.net The most potent compound in this series exhibited an IC50 of 700 nM, demonstrating the potential of the isoxazole scaffold in designing targeted anticancer agents. nih.govnih.govresearchgate.net

Neurological and CNS Activity Research

Recent research has explored the potential of isoxazole-3-carboxamide derivatives in the context of neurological disorders and central nervous system (CNS) activity. Specifically, isoxazole-4-carboxamide derivatives have emerged as promising modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govmdpi.com These receptors play a critical role in synaptic transmission and plasticity, and their dysregulation is implicated in various neurological conditions.

Studies have shown that certain isoxazole-4-carboxamide derivatives can potently inhibit AMPA receptor activity. nih.govmdpi.com This has led to their investigation as potential therapeutic agents for chronic inflammatory pain. nih.govmdpi.com Furthermore, the modulation of AMPA receptors by these compounds is also being explored as a potential strategy for the management of Parkinson's disease. nih.gov

Modulation of Neurotransmitter Receptors (e.g., AMPA, nAChR)

Isoxazole-3-carboxamide derivatives have been identified as significant modulators of ionotropic glutamate (B1630785) receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. researchgate.netnih.gov These receptors are crucial for fast synaptic transmission in the central nervous system, and their modulation is a key area of investigation for therapeutic intervention in neurological disorders. researchgate.netmdpi.com

Research has demonstrated that certain fluorophenyl-isoxazole-carboxamide (ISX) derivatives can effectively modulate the kinetics of AMPA receptors. huji.ac.ilnih.gov Specifically, studies on HEK293T cells expressing GluA2-containing AMPA receptors, which are pivotal in minimizing calcium permeability and subsequent excitotoxicity, have shown potent inhibitory effects by these compounds. huji.ac.ilnih.govresearchgate.net For instance, the derivative ISX-11 was found to be a highly potent inhibitor of GluA2 and GluA2/3 currents, with IC50 values of 4.4 µM and 4.62 µM, respectively. huji.ac.ilnih.gov Similarly, ISX-8 also exhibited significant inhibition with IC50 values of 4.6 µM and 4.79 µM. huji.ac.ilnih.gov These compounds not only reduce the receptor currents but also alter their kinetic properties, significantly increasing deactivation rates while decreasing desensitization rates. huji.ac.ilnih.govresearchgate.net

Further studies on a series of twelve isoxazole-4-carboxamide derivatives (CIC-1 to CIC-12) reinforced these findings, with CIC-1 and CIC-2 showing potent, 8-fold and 7.8-fold inhibition of AMPA receptor activity, respectively. nih.govnajah.edu These derivatives profoundly altered the biophysical gating properties of both homomeric and heteromeric receptor subunits, highlighting their potential as negative allosteric modulators. nih.gov The structural features of these carboxamides, such as the presence of fluorophenyl, methoxy (B1213986), and tert-butyl substituents, have been noted as important for their pharmacodynamic and pharmacokinetic properties as AMPA modulators. huji.ac.ilnih.gov

In addition to AMPA receptors, isoxazole derivatives have been designed as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs) with the aim of developing novel analgesics. nih.govnih.gov One such derivative, 2-(3-methyl-5-isoxazolyl)pyridine, demonstrated a notable analgesic profile in preclinical models, an effect that was partially blocked by the nAChR antagonist mecamylamine. nih.gov

Table 1: Inhibitory Activity of Isoxazole-3-carboxamide Derivatives on AMPA Receptors

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| ISX-11 | GluA2 | 4.4 | huji.ac.ilnih.gov |

| GluA2/3 | 4.62 | huji.ac.ilnih.gov | |

| ISX-8 | GluA2 | 4.6 | huji.ac.ilnih.gov |

| GluA2/3 | 4.79 | huji.ac.ilnih.gov | |

| CIC-1 | AMPA Receptor | Potent (8-fold inhibition) | nih.govnajah.edu |

| CIC-2 | AMPA Receptor | Potent (7.8-fold inhibition) | nih.govnajah.edu |

Neuroprotective Efficacy in Neurodegenerative Models

The modulation of AMPA receptors by isoxazole-3-carboxamide derivatives is directly linked to their potential neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson's disease. huji.ac.ilnih.gov The overactivation of glutamate receptors, leading to excessive calcium influx and excitotoxicity, is a critical factor in the pathogenesis of such diseases. huji.ac.ilnih.govresearchgate.net

By inhibiting GluA2-containing AMPA receptors, which are crucial for regulating calcium permeability, isoxazole-carboxamide derivatives can mitigate excitotoxic injury to neurons. huji.ac.ilnih.gov The research on ISX derivatives has shown their ability to reduce currents in these specific receptor subunits, suggesting a mechanism to counteract glutamate-induced neurotoxicity. huji.ac.ilnih.gov This modulation is a promising therapeutic strategy to protect vulnerable neuronal populations, such as the nigrostriatal dopaminergic neurons that are progressively lost in Parkinson's disease. researchgate.nethuji.ac.il The development of these compounds is seen as a potential avenue for therapies aimed at slowing the progression of neurodegeneration. mdpi.com

Induction of Neuronal Differentiation

Certain isoxazole-3-carboxamide compounds have been found to actively promote the differentiation of stem and progenitor cells into neurons. A notable example is the cell-permeable compound known as Neuronal Differentiation Inducer III, or Isx (N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide). sigmaaldrich.com

Isx has been shown to selectively and robustly induce neuronal differentiation in various types of stem/progenitor cells at an effective concentration of 20 µM. sigmaaldrich.com The mechanism underlying this induction involves a complex signaling cascade that begins with calcium influx through NMDA receptors and L-type calcium channels. This leads to the activation of CaMKII and the subsequent phosphorylation and nuclear export of the repressor protein HDAC5. The removal of this repressor allows for the de-repression of MEF2, a transcription factor, ultimately activating an epigenetic and transcriptional regulatory network that drives the cells toward a neuronal fate. sigmaaldrich.com

Analgesic and Anti-nociceptive Research

TRPV1 Receptor Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1), a cation channel involved in detecting painful stimuli, has been a significant target for the development of novel analgesics. researchgate.net Isoxazole-3-carboxamide derivatives have emerged as a promising class of TRPV1 antagonists. nih.govnih.gov

Structure-activity relationship studies have been conducted to optimize these compounds for both potency and solubility. nih.gov A key modification involved the substitution of the isoxazole-3-carboxamide core with a 1S, 3R-3-aminocyclohexanol motif, which provided a good balance of these properties. nih.gov Specific compounds from this series, namely compounds 32 and 40, were found to exhibit antihyperalgesic effects in a rat model of inflammatory pain. nih.gov The isoxazole ring is a core structural element, and modifications to it, such as the introduction of electron-donating or electron-withdrawing groups, can influence the binding affinity and potency at the TRPV1 receptor. researchgate.net

Cyclooxygenase Inhibition and Non-opioid Pathways

Isoxazole-3-carboxamide derivatives have been extensively investigated for their analgesic properties acting through non-opioid pathways, primarily via the inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.netnih.gov The COX enzymes, COX-1 and COX-2, are key to the inflammatory process and pain signaling. nih.gov

Several studies have evaluated series of isoxazole-containing compounds for their in vitro COX inhibitory activity. nih.govfrontiersin.org In one study, the derivative designated A13 was identified as the most potent inhibitor against both COX-1 and COX-2, with IC50 values of 64 nM and 13 nM, respectively, demonstrating a significant selectivity ratio of 4.63 for COX-2. nih.gov Another compound, B2, was found to be the most selective for COX-2 with a selectivity ratio of 20.7. nih.gov A different series of isoxazole derivatives also showed potent and selective COX-2 inhibition, with compound C6 being the most potent (IC50 = 0.55 µM) and C8 showing high selectivity (Selectivity Index = 115.43). frontiersin.org

The analgesic effects of some of these derivatives have been confirmed to proceed via a non-opioid mechanism. researchgate.netnih.govnih.gov For example, the analgesic activity of compounds A3 and B2 was not blocked by the opioid antagonist naloxone, indicating their action is independent of the opioidergic system. researchgate.netnih.gov Docking studies have further supported the interaction of these compounds with COX-1 and COX-2 enzymes. researchgate.netnih.gov

Table 2: Cyclooxygenase (COX) Inhibitory Activity of Isoxazole-3-carboxamide Derivatives

| Compound | Target | IC50 | Selectivity Ratio/Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| A13 | COX-1 | 64 nM | 4.63 | nih.gov |

| COX-2 | 13 nM | nih.gov | ||

| B2 | COX-1 / COX-2 | - | 20.7 | nih.gov |

| C6 | COX-2 | 0.55 µM | 61.73 | frontiersin.org |

| C5 | COX-2 | 0.85 µM | 41.82 | frontiersin.org |

| C3 | COX-2 | 0.93 µM | 24.26 | frontiersin.org |

Other Therapeutic and Agrochemical Research Areas

The versatile isoxazole-3-carboxamide scaffold has been explored in numerous other research areas beyond neurology and analgesia, demonstrating a broad spectrum of biological activities.

Anticancer Research: Numerous isoxazole-carboxamide derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. nih.gov For instance, certain chloro-fluorophenyl-isoxazole carboxamide derivatives showed moderate to potent cytotoxic activity against cervical (HeLa), liver (Hep3B), and breast (MCF7) cancer cell lines, with some compounds exhibiting IC50 values lower than the standard anticancer drug Doxorubicin. benthamdirect.com

Antimicrobial Research: The isoxazole core is present in several antibacterial drugs, and research continues to explore new derivatives for this purpose. nih.gov Studies have shown that some isoxazole-carboxamide compounds possess antibacterial and antifungal activities against pathogens like Pseudomonas aeruginosa, Klebsiella pneumoniae, and Candida albicans. nih.govbenthamdirect.com

Anti-inflammatory Activity: Beyond COX inhibition, isoxazole derivatives have been investigated for broader anti-inflammatory effects. nih.gov The isoxazole moiety is a component of compounds that inhibit leukotriene biosynthesis, which plays a role in various inflammatory diseases. nih.gov

Agrochemical Research: The isoxazole structure is also significant in the development of agrochemicals. researchgate.net Isoxazole derivatives have been developed and patented for their fungicidal activity, aiming to control microbial and fungal pests on agricultural plants. google.com This highlights the utility of this chemical class in crop protection. researchgate.net

Antidiabetic Applications

Isoxazole-3-carboxamide derivatives have emerged as a promising class of compounds in the search for novel antidiabetic therapies. Research has indicated that certain derivatives, particularly isoxazole-based flavonoids, can exert antidiabetic effects by improving glucose uptake in cells that have become resistant to insulin. researchgate.net This action is crucial for managing blood sugar levels.

The underlying mechanism for these effects may involve the activation of the AMP-activated protein kinase (AMPK) pathway. researchgate.net Activation of AMPK can lead to a reduction in the levels of key enzymes involved in gluconeogenesis (the body's production of glucose), such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose 6-phosphatase (G6Pase). By inhibiting these enzymes, the derivatives can help lower blood glucose levels. researchgate.net

One notable example is a novel isoxazole derivative, identified as C45, which was developed through scaffold hopping from a kaempferol (B1673270) lead compound. This derivative demonstrated significantly improved glucose consumption in insulin-resistant HepG2 cells. researchgate.net Further investigation revealed that its mechanism of action involves the activation of the AMPK/PEPCK/G6Pase pathway. researchgate.net

Table 1: Antidiabetic Activity of an Isoxazole Derivative

| Compound | Bioactivity | Potency (EC50) | Cell Line |

|---|---|---|---|

| C45 | Enhanced Glucose Consumption | 0.8 nM | Insulin-Resistant HepG2 |

Antihypertensive Properties

Derivatives of isoxazole-3-carboxamide have been investigated for their potential to treat hypertension. One area of research has focused on their ability to act as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.gov While primarily associated with pain and temperature sensation, the modulation of TRPV1 channels has also been explored for its cardiovascular effects. The optimization of an initial screening hit led to the development of isoxazole-3-carboxamide derivatives that incorporated a specific 1S, 3R-3-aminocyclohexanol motif, which provided a balance of potency and solubility. nih.gov Two compounds from this series, designated as compounds 32 and 40, were noted for their biological effects. nih.gov

Another approach to developing antihypertensive agents from this chemical class involves targeting α1-adrenergic receptors. A series of diazacycloalkane-quinazoline derivatives of isoxazoles were synthesized and evaluated for their ability to act as selective α1-antagonists. nih.gov Many of these compounds showed a strong and selective affinity for α1-adrenergic receptors. One particular 3-bromo-5-isoxazolecarbonyl derivative demonstrated antihypertensive action comparable to the established drug prazosin (B1663645) when tested in spontaneously hypertensive rats. nih.gov

Table 2: Antihypertensive Properties of Isoxazole-3-carboxamide Derivatives

| Derivative Class | Compound(s) | Proposed Mechanism of Action | Observed Effect |

|---|---|---|---|

| Isoxazole-3-carboxamide with 1S, 3R-3-aminocyclohexanol motif | 32 and 40 | TRPV1 Antagonism | Antihyperalgesic effects in rat CFA model |

| Diazacycloalkane-quinazoline isoxazole | 3-bromo-5-isoxazolecarbonyl derivative | Selective α1-adrenergic receptor antagonist | Antihypertensive action comparable to prazosin in spontaneously hypertensive rats |

Herbicide Safener Development

In agriculture, herbicide safeners are crucial for protecting crops from the potentially damaging effects of herbicides. Isoxazole-3-carboxamide derivatives have been successfully developed for this purpose. These compounds work by enhancing the crop's natural defense mechanisms, often by boosting the activity of detoxification enzymes like glutathione (B108866) S-transferases (GSTs). nih.gov

One study focused on novel substituted oxazole (B20620) isoxazole carboxamides as safeners against injury from the herbicide chlorsulfuron. It was found that these compounds provided significant protection to crops by increasing glutathione content and GST activity. nih.gov Notably, compound I-11 exhibited superior safening activity compared to the commercial safeners isoxadifen-ethyl (B1672638) and R-28725. nih.gov

Similarly, a different class of substituted phenyl isoxazole derivatives was designed to protect corn from the toxic effects of the herbicide acetochlor. herts.ac.uk These compounds also functioned by increasing glutathione levels and GST activity. Compound I-20, from this series, demonstrated excellent safener activity, comparable to the commercial product benoxacor. herts.ac.uk

Further research into N-tosyloxazolidine-3-carboxamide derivatives showed their effectiveness in protecting against the herbicide tribenuron-methyl. Compound 16 from this group provided more robust protection than the reference safener R-28725, also by enhancing glutathione content and GST activity. acs.org

Table 3: Efficacy of Isoxazole-3-carboxamide Derivatives as Herbicide Safeners

| Derivative Class | Lead Compound | Herbicide | Comparison | Relative Efficacy |

|---|---|---|---|---|

| Substituted oxazole isoxazole carboxamide | I-11 | Chlorsulfuron | Isoxadifen-ethyl, R-28725 | Better bioactivity |

| Substituted phenyl isoxazole | I-20 | Acetochlor | Benoxacor | Comparable activity |

| N-tosyloxazolidine-3-carboxamide | 16 | Tribenuron-methyl | R-28725 | More excellent protection |

Insecticidal and Fungicidal Efficacy

The isoxazole-3-carboxamide core structure is also prevalent in compounds developed for pest and disease control in agriculture.

Fungicidal Activity: Research into novel pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives has yielded compounds with significant antifungal properties. These were tested against a panel of four phytopathogenic fungi. The isoxazolol pyrazole carboxylate compound 7ai demonstrated particularly strong activity against Rhizoctonia solani, a common soil-borne plant pathogen, with a half-maximal effective concentration (EC50) value of 0.37 μg/mL. nih.gov This compound also showed notable efficacy against Alternaria porri, Marssonina coronaria, and Cercospora petroselini. nih.gov

Table 4: In Vitro Fungicidal Activity of Isoxazolol Pyrazole Carboxylate 7ai

| Fungal Species | EC50 (μg/mL) |

|---|---|

| Alternaria porri | 2.24 |

| Marssonina coronaria | 3.21 |

| Cercospora petroselini | 10.29 |

| Rhizoctonia solani | 0.37 |

Insecticidal Activity: A series of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides were synthesized and evaluated for their insecticidal properties. While many compounds were tested, two derivatives stood out for their lethality. These compounds exhibited half-maximal lethal concentration (LC50) values of approximately 19 μg/cm² and 30 μg/cm², respectively, indicating their potential as insect control agents. nih.gov

Table 5: Insecticidal Activity of 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamide Derivatives

| Compound | Activity | LC50 (μg/cm²) |

|---|---|---|

| Derivative 1 | Insecticidal | ~19 |

| Derivative 2 | Insecticidal | ~30 |

Mechanistic Investigations of Isoxazole 3 Carboxamide Bioactivity

Elucidation of Molecular Targets and Pathways

Research into the molecular basis of isoxazole-3-carboxamide's action has identified specific protein targets and pathways through which these compounds exert their effects. This includes direct inhibition of enzymatic activity, binding to and modulation of cell surface and nuclear receptors, and interference with subcellular organelle function.

The isoxazole-3-carboxamide scaffold has been incorporated into molecules designed to inhibit various classes of enzymes, highlighting its versatility as a pharmacophore.

Caspases : Rather than direct inhibition, certain isoxazole (B147169) derivatives have been found to modulate apoptosis by increasing the activity of effector caspases. For instance, studies on new indole-containing diarylisoxazoles demonstrated a two- to fourfold increase in caspase-3 and caspase-7 activity in Colo320 and Calu-3 human cancer cell lines, suggesting an ability to promote the effector phase of apoptosis. espublisher.com Similarly, other synthetic isoxazole derivatives induced significant pro-apoptotic activity in human erythroleukemic K562 cells. spandidos-publications.com

sPLA2 : Secretory phospholipase A2 (sPLA2) is a critical enzyme in inflammatory pathways. Derivatives of indole-containing isoxazoles have been synthesized and shown to be significant inhibitors of sPLA2 both in vitro and in vivo.

SIRT1 : Sirtuin 1 (SIRT1) is a class III histone deacetylase involved in various cellular processes. While various carboxamide-containing compounds have been investigated as SIRT1 inhibitors, specific research focusing solely on the isoxazole-3-carboxamide scaffold for direct SIRT1 inhibition is not extensively documented in the reviewed literature. harvard.eduresearchgate.net However, related structures such as indole–isoxazolone derivatives have been studied for SIRT1 inhibition. nih.gov

Bacterial Serine Acetyltransferase : The L-cysteine biosynthesis pathway in bacteria is a promising target for new antibacterial agents. Substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids have been identified as inhibitors of serine O-acetyltransferase (SAT), a key enzyme in this pathway. mdpi.com Specific derivatives demonstrated potent inhibition with IC50 values as low as 1.0 µM. mdpi.com

| Enzyme Target | Isoxazole Derivative Class | Observed Effect | IC50 / Activity | Reference |

|---|---|---|---|---|

| Caspase-3 / Caspase-7 | Indole-containing diarylisoxazoles | Increased Activity | 2- to 4-fold increase | espublisher.com |

| Bacterial Serine Acetyltransferase (SAT) | (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids | Inhibition | 1.0 µM - 12.02 µM | mdpi.com |

Isoxazole-3-carboxamide derivatives have been shown to bind to and modulate a wide array of receptors and chaperone proteins, influencing signaling cascades involved in pain, neuro-transmission, inflammation, and cancer.

GPCRs : G-protein coupled receptors are a major class of drug targets. Isoxazoline (B3343090) amide mimics have been developed as potent and selective antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2), a GPCR involved in allergic inflammation.

TRPV1 : The Transient Receptor Potential Vanilloid 1 (TRPV1), a cation channel involved in pain sensation, is a key target for isoxazole-3-carboxamides. Optimization of a screening hit led to derivatives, such as those incorporating a 1S, 3R-3-aminocyclohexanol motif, that act as potent TRPV1 antagonists. nih.gov

AMPA : α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical for fast synaptic transmission in the central nervous system. Fluorophenyl-isoxazole-carboxamide derivatives have been identified as potent modulators of GluA2-containing AMPA receptors. huji.ac.ilnih.govresearchgate.net For example, the derivative ISX-11 exhibited significant inhibitory effects on GluA2 and GluA2/3 currents with IC50 values of 4.4 µM and 4.62 µM, respectively. huji.ac.ilnih.gov

nAChR : The nicotinic acetylcholine (B1216132) receptor (nAChR) is a ligand-gated ion channel involved in various CNS functions. Spiropiperidine-containing isoxazole hybrids have been developed as allosteric modulators of the α7 subtype of nAChR, with some compounds showing half-maximal effective concentration (EC50) values as low as 0.016 µM. mdpi.com

RORγt : The Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that is a key regulator of T-helper 17 (Th17) cell differentiation, making it a target for autoimmune diseases. Trisubstituted isoxazoles have been identified as a novel class of selective, allosteric inverse agonists for RORγt.

HSP90 : Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of many client proteins involved in cancer cell proliferation and survival. Resorcinylic isoxazole amides and other 3,4-disubstituted isoxazole compounds are potent HSP90 inhibitors, with some showing IC50 values in the low nanomolar range. spandidos-publications.com

| Receptor Target | Isoxazole Derivative Class | Observed Effect | IC50 / EC50 | Reference |

|---|---|---|---|---|

| TRPV1 | Isoxazole-3-carboxamides with 1S, 3R-3-aminocyclohexanol | Antagonist | Data not specified | nih.gov |

| AMPA (GluA2) | Fluorophenyl-isoxazole-carboxamides (ISX-11) | Inhibitor | 4.4 µM | huji.ac.ilnih.gov |

| nAChR (α7) | Spiropiperidine-isoxazole hybrids | Allosteric Modulator | 0.016 µM | mdpi.com |

| RORγt | Trisubstituted isoxazoles | Allosteric Inverse Agonist | Data not specified | |

| HSP90 | Resorcinylic isoxazole amides | Inhibitor | Low nanomolar range | spandidos-publications.com |

The mitochondrial permeability transition pore (mtPTP) is a mega-channel in the inner mitochondrial membrane whose prolonged opening can lead to cell death. An optimization effort around a hit compound, 5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide, led to the development of a series of potent diarylisoxazole-3-carboxamide inhibitors of the mtPTP. These compounds were found to possess picomolar inhibitory activity against mitochondrial swelling and potently increase the calcium retention capacity of the mitochondria.

Cellular and Biochemical Studies

Beyond direct molecular interactions, the bioactivity of isoxazole-3-carboxamides has been characterized through their effects on broader cellular processes and signaling networks.

A significant body of research has demonstrated the antiproliferative and cytotoxic effects of isoxazole-carboxamide derivatives against a variety of human cancer cell lines.

Indole-containing isoxazole derivatives showed in vitro antiproliferative activity against MCF-7 breast and DU145 prostate cancer cells.

Novel phenyl-isoxazole-carboxamide compounds exhibited potent to moderate activities against Hep3B and MCF-7 cancer cells. nih.gov One derivative, in particular, showed potent activity against HeLa and Hep3B cancer cell lines with IC50 values of 0.91 µM and 8.02 µM, respectively. nih.gov

A series of isoxazole-carboxamide derivatives were evaluated against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines, with the most active compounds showing IC50 values of 15.48 µg/ml against HeLa cells and around 23 µg/ml against Hep3B cells.

Synthetic isoxazole derivatives designed as HSP90 inhibitors demonstrated strong effects in inhibiting the in vitro proliferation of K562 cells, with some compounds exhibiting IC50 values as low as 18.01 nM. spandidos-publications.com

| Cell Line | Cancer Type | Isoxazole Derivative Class | IC50 Value | Reference |

|---|---|---|---|---|

| HeLa | Cervical Cancer | Phenyl-isoxazole-carboxamides | 0.91 µM | nih.gov |

| Hep3B | Hepatocellular Carcinoma | Phenyl-isoxazole-carboxamides | 8.02 µM | nih.gov |

| HeLa | Cervical Cancer | Isoxazole-carboxamides | 15.48 µg/ml | |

| Hep3B | Hepatocellular Carcinoma | Isoxazole-carboxamides | ~23 µg/ml | |

| K562 | Erythroleukemia | Synthetic isoxazoles (HSP90 inhibitors) | 18.01 nM | spandidos-publications.com |

The modulation of molecular targets by isoxazole-3-carboxamides translates into significant impacts on intracellular signal transduction.

Inflammatory Signaling : By inhibiting enzymes like p38 MAP kinase, isoxazole derivatives can suppress the signaling pathways that lead to the production of pro-inflammatory cytokines. nih.govnih.gov

Immune Cell Differentiation : As inverse agonists of RORγt, trisubstituted isoxazoles can inhibit the key signaling pathway required for the differentiation of pro-inflammatory Th17 cells, thereby reducing the production of cytokines like IL-17. mdpi.com

Cardiac Gene Expression : In the heart, transcription factors GATA4 and NKX2-5 cooperate to regulate cardiac gene expression and are involved in pathological hypertrophy. The compound N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide was identified as a potent inhibitor of this GATA4-NKX2-5 transcriptional synergy, with an IC50 of 3 µM. acs.org This demonstrates an ability to interfere with fundamental transcriptional signaling in cardiomyocytes. acs.orghelsinki.firesearchgate.netacs.org

Cancer Proliferation Pathways : The inhibition of HSP90 disrupts multiple signaling pathways critical for cancer cell survival. By promoting the degradation of HSP90 client proteins (such as oncogenic kinases), isoxazole-based inhibitors effectively shut down pro-proliferative and anti-apoptotic signaling cascades. espublisher.com

In Vitro Pharmacological Assays

In vitro pharmacological assays are fundamental in determining the biological activity of isoxazole-3-carboxamide derivatives. These tests are performed in a controlled environment, such as a test tube or culture dish, and provide crucial data on the compound's potency and spectrum of activity. A wide array of assays has been utilized to evaluate these derivatives against various biological targets.

Cytotoxicity and Antiproliferative Assays: The potential of isoxazole-3-carboxamide derivatives as anticancer agents is frequently evaluated using cytotoxicity assays against a panel of human cancer cell lines. The MTS assay is a common colorimetric method used to determine cell viability. Studies have reported the half-maximal inhibitory concentration (IC₅₀) values for various derivatives against cell lines such as hepatocellular carcinoma (Hep3B, HepG2), cervical adenocarcinoma (HeLa), breast carcinoma (MCF-7), and melanoma (B16F1). najah.edunih.govnih.gov For instance, certain phenyl-isoxazole-carboxamide derivatives have shown potent activity against HeLa and Hep3B cancer cell lines, with IC₅₀ values in the low micromolar range. benthamdirect.com One compound, in particular, demonstrated significant activity against the melanoma cell line B16F1 with an IC₅₀ value of 0.079 µM. nih.gov

Enzyme Inhibition Assays: The anti-inflammatory potential of this class of compounds is often investigated through enzyme inhibition assays, particularly targeting cyclooxygenase (COX) enzymes. nih.gov Isoxazole-3-carboxamide derivatives have been evaluated for their ability to inhibit both COX-1 and COX-2, with results indicating moderate to potent activities. nih.goviese.edu For example, one derivative with a 3,4-dimethoxy substitution was identified as a potent inhibitor of both COX-1 and COX-2, with IC₅₀ values of 64 nM and 13 nM, respectively. nih.govnih.gov

Antioxidant Activity Assays: The antioxidant capacity of isoxazole-3-carboxamide derivatives has been assessed using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. najah.edunih.gov In these assays, fluorophenyl-isoxazole-carboxamide derivatives, in particular, have demonstrated high antioxidant potency, with some compounds showing significantly lower IC₅₀ values than the standard control, Trolox. nih.govresearchgate.net

Antimicrobial Assays: The antimicrobial and antifungal activities are determined using techniques such as the microdilution assay to establish the minimum inhibitory concentration (MIC). benthamdirect.comnih.gov Some derivatives have shown activity against bacterial strains like Pseudomonas aeruginosa and Klebsiella pneumoniae, and the fungal species Candida albicans, with MIC values recorded at 2.0 mg/ml. nih.govnih.gov

The following table summarizes the results from various in vitro pharmacological assays performed on different isoxazole-3-carboxamide derivatives.

| Assay Type | Biological Target / Cell Line | Key Findings (IC₅₀ / MIC) | Reference |

|---|---|---|---|

| Cytotoxicity (MTS Assay) | HeLa (Cervical Cancer) | IC₅₀ = 0.11 µg/ml for a chloro-fluorophenyl derivative | benthamdirect.com |

| Cytotoxicity (MTS Assay) | Hep3B (Liver Cancer) | IC₅₀ range of 2.774 - 3.621 µg/ml for specific derivatives | benthamdirect.com |

| Cytotoxicity (MTS Assay) | MCF-7 (Breast Cancer) | IC₅₀ = 1.59 µg/ml for a chloro-fluorophenyl derivative | benthamdirect.com |

| Cytotoxicity (MTS Assay) | B16F1 (Melanoma) | IC₅₀ = 0.079 µM for a phenyl-isoxazole-carboxamide derivative | nih.gov |

| Enzyme Inhibition | COX-1 | IC₅₀ = 64 nM for derivative A13 | nih.govnih.gov |

| Enzyme Inhibition | COX-2 | IC₅₀ = 13 nM for derivative A13 | nih.govnih.gov |

| Antioxidant (DPPH Assay) | DPPH Free Radical | IC₅₀ = 0.45 µg/ml for a fluorophenyl derivative | nih.govresearchgate.net |

| Antimicrobial | Pseudomonas aeruginosa | MIC = 2.0 mg/ml for derivative A8 | nih.govnih.gov |

| Antifungal | Candida albicans | MIC = 2.0 mg/ml for derivative A8 and a chloro-fluorophenyl derivative | benthamdirect.comnih.gov |

| Enzyme Inhibition | Carbonic Anhydrase IX | IC₅₀ = 112.3 µM for derivative AC2 | acs.org |

| Receptor Antagonism | TRPV1 | Identified as potent antagonists | nih.govresearchgate.net |

Advanced Mechanistic Characterization Techniques

Beyond initial activity screening, advanced techniques are crucial for elucidating the precise molecular mechanisms by which isoxazole-3-carboxamides exert their effects. These methods provide detailed insights into compound-target interactions, cellular consequences, and the thermodynamic and kinetic profiles of binding.

Computational and In Silico Methods: Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of isoxazole-3-carboxamide derivatives to their protein targets. nih.govmdpi.com Docking studies help identify the most likely binding pose of a ligand within the active site of a protein, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. nih.govacs.org For example, docking has been used to understand how substitutions on the phenyl rings of isoxazole-carboxamide derivatives influence their binding and selectivity for COX-1 and COX-2 enzymes. nih.govresearchgate.net MD simulations complement these static models by providing a dynamic view of the protein-ligand complex over time, helping to assess the stability of the interaction and conformational changes that may occur upon binding. mdpi.comacs.org

Cell-Based Mechanistic Assays: To understand the effects of these compounds on cellular processes, specific assays are employed. Cell cycle analysis, often performed using flow cytometry, is used to determine if a compound induces cell cycle arrest at a particular phase. Studies have shown that some isoxazole-amide analogues can cause a delay in the G2/M phase of the cell cycle in Hep3B cancer cells, a mechanism contributing to their anticancer activity. najah.edunih.gov

Biophysical Techniques: A suite of sophisticated biophysical techniques can be applied to directly measure the binding affinity, kinetics, and thermodynamics of the interaction between a small molecule and its target protein. nih.govresearchgate.net While not yet extensively reported specifically for isoxazole-3-carboxamide, these methods are central to modern mechanistic studies:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kd), enthalpy (ΔH), and entropy (ΔS). nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free optical method for monitoring molecular interactions in real-time. It provides kinetic data, including association (kₐ) and dissociation (kd) rates, from which the binding affinity (Kd) can be calculated. researchgate.netnih.gov

Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures changes in the thermal stability of a protein upon ligand binding. An increase in the protein's melting temperature typically indicates a stabilizing interaction. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study protein-ligand interactions in solution, providing information on the specific atoms involved in the binding interface and any structural changes that occur. nih.gov

These advanced techniques, combining computational, cellular, and biophysical approaches, are essential for building a comprehensive understanding of the mechanism of action of isoxazole-3-carboxamide, guiding the optimization of these compounds into more potent and selective therapeutic agents.

Structure Activity Relationship Sar and Computational Studies

Systematic SAR Studies on Isoxazole-3-carboxamide Scaffolds

Systematic SAR studies involve the synthesis and biological evaluation of a series of related compounds to determine the effects of specific structural changes on their activity. For the isoxazole-3-carboxamide core, this typically involves modifying substituents on the isoxazole (B147169) ring and the carboxamide group.

Modifications at various positions of the isoxazole-3-carboxamide scaffold have been shown to significantly alter biological activity. The substituents on the isoxazole ring (positions C-3, C-4, and C-5) and the nitrogen atom of the carboxamide moiety are key areas for synthetic exploration. nih.govrsc.org

C-3 Position: The group at the C-3 position often plays a role in anchoring the molecule within the target's binding site. For instance, in a series of COX inhibitors, a 3,4-dimethoxy substitution on a phenyl ring at this position was found to be crucial for potent activity. nih.gov

C-4 Position: The C-4 position allows for the introduction of various substituents that can influence the molecule's orientation and electronic properties.

C-5 Position: Substituents at the C-5 position can significantly impact selectivity and potency. For example, a methyl group at the C-5 position of the isoxazole ring, combined with other substitutions, was found to push the molecule toward a secondary binding pocket in the COX-2 enzyme, enhancing binding interactions. nih.govresearchgate.net In other studies on trisubstituted isoxazoles, a hydrogen bond-donating N-heterocycle, such as a pyrrole, at the C-5 position markedly increased potency toward the RORγt nuclear receptor by forming an additional polar interaction with the protein backbone. dundee.ac.uk

N-Substitutions of Carboxamide: The substituent on the carboxamide nitrogen is critical for interacting with the target protein and influencing physicochemical properties like solubility. In the development of TRPV1 antagonists, substituting the isoxazole-3-carboxamide with a specific 1S, 3R-3-aminocyclohexanol group achieved a necessary balance of both potency and solubility. nih.govnih.gov For COX inhibitors, having a chlorine atom on the N-phenyl ring of the carboxamide contributed to ideal binding interactions with the COX-2 enzyme. nih.govresearchgate.net

The following table summarizes the impact of various substitutions on the activity of isoxazole-3-carboxamide derivatives based on reported studies.

Table 1: Impact of Substituent Modifications on Biological Activity| Position | Substituent Example | Target | Observed Effect | Reference |

|---|---|---|---|---|

| C-3 (on attached phenyl ring) | 3,4-dimethoxy | COX-2 | Increased potency | nih.gov |

| C-5 | Methyl | COX-2 | Enhanced binding interactions | nih.govresearchgate.net |

| C-5 | N-heterocycle (pyrrole) | RORγt | Increased potency via H-bonding | dundee.ac.uk |

| N-Carboxamide | 1S, 3R-3-aminocyclohexanol | TRPV1 | Balanced potency and solubility | nih.govnih.gov |

| N-Carboxamide (on attached phenyl ring) | Chlorine atom | COX-2 | Contributed to ideal binding | nih.gov |

The nature of the functional groups appended to the isoxazole-3-carboxamide core is a determining factor for both the potency and selectivity of these compounds. nih.gov

Electron-withdrawing groups, such as chloro and trifluoromethyl groups, have been shown to enhance biological activity in certain contexts. rsc.org For example, in a series of phenyl-isoxazole-carboxamide analogues evaluated for anticancer activity, specific substitutions led to potent effects against certain cell lines. rsc.org

In the context of cyclooxygenase (COX) inhibitors, the interplay of different functional groups dictates selectivity for COX-2 over COX-1. A study found that a compound (A13) with a 3,4-dimethoxy substitution on the C-3 phenyl ring and a chlorine atom on the N-phenyl ring of the carboxamide was the most potent against both COX-1 and COX-2, with an IC50 of 64 nM and 13 nM, respectively, showing a significant selectivity ratio of 4.63 for COX-2. nih.govresearchgate.net Another compound was identified as the most selective, with a selectivity ratio of 20.7. nih.gov Similarly, for thiazole carboxamide derivatives, introducing specific functional groups is proposed to enhance affinity for COX-2 by strengthening hydrogen bond interactions with key residues like ARG-513. acs.org The presence of a methoxy (B1213986) group on attached phenyl rings has also been noted to favor COX-2 inhibitory action. researchgate.net

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. The isoxazole scaffold is considered a vital pharmacophore in drug development due to its diverse biological activities. eurekaselect.com

For isoxazole-3-carboxamide derivatives, pharmacophore models help to rationalize the observed SAR and guide the design of new compounds with improved properties. A preliminary pharmacophore model for isoxazole analogues targeting the System xc- transporter was constructed to provide insight into the structure-activity relationships. umt.edu Such models typically define the spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for binding and activity.

Computational Chemistry Applications

Computational chemistry serves as a powerful tool in the study of isoxazole-3-carboxamides, enabling the prediction of binding modes, the quantification of structure-activity relationships, and the rational design of novel derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This method has been widely applied to isoxazole-3-carboxamide derivatives to understand their interactions with various biological targets at an atomic level. researchgate.net